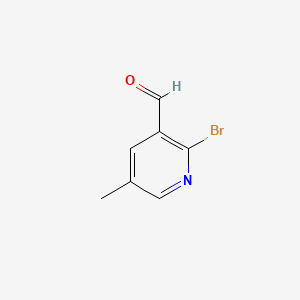

2-Bromo-5-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLFQJCGEWXUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743832 | |

| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-73-2 | |

| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Methylnicotinaldehyde

Precursor Synthesis and Starting Material Considerations

The precursor-based approach involves the synthesis of a substituted pyridine (B92270) ring that already contains one or more of the desired functional groups. The choice of starting materials and the sequence of reactions are critical for achieving the correct substitution pattern.

The de novo synthesis of substituted pyridine rings is a foundational aspect of heterocyclic chemistry. Various classical and modern methods allow for the construction of the pyridine core with specific substitution patterns. Methods such as the Hantzsch pyridine synthesis or other multicomponent reactions can be employed to create pyridines with desired alkyl substituents. nih.gov A modular approach might involve a cascade reaction that includes a copper-catalyzed cross-coupling, electrocyclization, and oxidation to afford highly substituted pyridines. nih.gov These methods are advantageous as they allow for the strategic placement of functional groups from acyclic starting materials, potentially leading to a 5-methylpyridine scaffold ready for subsequent bromination and formylation.

The introduction of a bromine atom onto a pyridine ring can be achieved through several methods, primarily involving electrophilic substitution or reactions starting from pre-functionalized rings. acsgcipr.org The direct bromination of pyridine itself is challenging and often requires harsh conditions, such as the use of oleum (B3057394) and high temperatures, typically yielding 3-bromopyridine. google.comacs.org

For substituted pyridines, the regioselectivity is governed by the electronic properties of the existing substituents. To achieve bromination at the 2-position, as required for the target molecule, one might start with a pyridine N-oxide derivative, which activates the 2- and 6-positions for electrophilic attack. Another common strategy is the Sandmeyer reaction, starting from an aminopyridine. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) through diazotization followed by treatment with a bromide source. orgsyn.org A variety of brominating agents are available, each with different reactivity and applications. acsgcipr.orgchempanda.comgoogle.com

Table 1: Common Brominating Agents for Pyridine Systems

| Reagent | Common Name | Typical Conditions | Notes |

| Br₂ | Bromine | Oleum/H₂SO₄, high temperature | Primarily for unsubstituted or deactivated pyridines. google.com |

| C₅H₅NHBr₃ | Pyridinium Tribromide | Varies | A solid, safer alternative to liquid bromine. |

| C₄H₄BrNO₂ | N-Bromosuccinimide (NBS) | Radical initiator (AIBN, UV light) or acid catalyst | Used for both electrophilic and radical brominations. nih.govprepchem.com |

| C₅H₆Br₂N₂O₂ | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum or radical conditions | An efficient source of electrophilic or radical bromine. google.com |

Introducing a formyl (aldehyde) group onto a pyridine ring, particularly at the 3-position (meta to the nitrogen), presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it resistant to classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction, which is typically effective for electron-rich aromatic systems. acs.orgresearchgate.net

Despite these challenges, formylation of certain pyridine derivatives is possible. The Vilsmeier-Haack reaction can be successfully applied to construct fused heterocyclic systems from substituted pyridines. researchgate.net For the direct C-H formylation of the pyridine ring at the meta-position, novel strategies have been developed. One such method involves a one-pot, multistep approach that proceeds through streptocyanine intermediates. acs.orgacs.orgnih.gov This process combines aromatic nucleophilic addition, ring-opening, formylation, and subsequent ring-closing to yield nicotinaldehyde derivatives under milder conditions than traditional methods. acs.orgacs.org Another route could involve the oxidation of a methyl group at the 3-position or the reduction of a nitrile or ester group.

Direct Synthesis Routes to 2-Bromo-5-methylnicotinaldehyde

Direct synthesis routes aim to introduce the necessary functional groups onto a more readily available pyridine starting material in the final steps of the synthesis.

A plausible direct route involves the electrophilic bromination of a 5-methylnicotinaldehyde (B33942) precursor. In this scenario, the regiochemical outcome of the bromination is directed by the existing methyl and formyl groups. The methyl group is an activating, ortho-, para-director, while the formyl group is a deactivating, meta-director. For 5-methylnicotinaldehyde, the positions ortho to the methyl group are 4 and 6, and the para position is 2. The position meta to the formyl group is position 5. The combined directing effects would strongly favor the substitution of bromine at the 2-position, which is para to the activating methyl group and ortho to the ring nitrogen, a position susceptible to electrophilic attack in activated rings. The reaction would typically employ an electrophilic bromine source like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.govlibretexts.org

Table 2: Directing Effects of Substituents on Pyridine Ring for Electrophilic Bromination

| Starting Material | Substituent at C5 | Substituent at C3 | Predicted Position of Bromination | Rationale |

| 5-methylnicotinaldehyde | -CH₃ (Activating, ortho/para-directing) | -CHO (Deactivating, meta-directing) | C2 | Position 2 is para to the activating methyl group. |

An alternative direct approach utilizes the principles of nucleophilic aromatic substitution (SNAr). Pyridine rings bearing a leaving group, such as a halogen, at the 2- or 4-positions are particularly susceptible to attack by nucleophiles. youtube.comquimicaorganica.orgwikipedia.orgyoutube.com This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen, which provides stabilization. youtube.com

A potential synthetic route could start with a dihalogenated precursor, such as 2,3-dibromo-5-methylpyridine. The bromine at the 2-position is more labile towards nucleophiles than the one at the 3-position. quimicaorganica.org This precursor could undergo a metal-halogen exchange (e.g., using butyllithium) preferentially at the 3-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), to introduce the aldehyde group. This sequence leverages the differential reactivity of the halogen atoms on the pyridine ring to achieve the desired substitution pattern.

Formylation Reactions (e.g., Vilsmeier-Haack Reaction, Organometallic Approaches)

Formylation reactions are a direct and common method for introducing an aldehyde group onto an aromatic or heteroaromatic ring. For the synthesis of this compound, both the Vilsmeier-Haack reaction and organometallic-based approaches are viable strategies.

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com This electrophilic aromatic substitution reaction is a powerful tool for the synthesis of aldehydes. Organometallic approaches, on the other hand, involve the generation of a nucleophilic pyridine intermediate, which then reacts with a formylating agent. A common strategy is the bromine-lithium exchange, which creates a highly reactive organolithium species. commonorganicchemistry.comthieme-connect.de

Optimization of Vilsmeier-Haack Conditions

The efficiency of the Vilsmeier-Haack reaction is highly dependent on the substrate's reactivity and the reaction conditions. jk-sci.com For the formylation of a substituted pyridine like 2-bromo-5-methylpyridine, several parameters can be optimized to maximize the yield and selectivity of this compound.

Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of the substrate to the Vilsmeier reagent. mdpi.com Solvents like dichloroethane (DCE), N,N-dimethylformamide (DMF) itself, or benzene (B151609) can be used. mdpi.com The reaction temperature can range from 0 °C up to 80 °C, depending on the reactivity of the pyridine ring, which is influenced by the electronic effects of the bromo and methyl substituents. jk-sci.com The ratio of DMF to POCl₃ can also be adjusted to control the reactivity of the Vilsmeier reagent. Recent studies have also explored solvent-free conditions, for instance using a mortar and pestle to grind reactants, which can significantly reduce reaction times, although yields may vary. iaamonline.org

Below is a table summarizing potential conditions for the Vilsmeier-Haack formylation of a generic substituted pyridine, which could be adapted for 2-bromo-5-methylpyridine.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |

| Reagent Ratio (Substrate:DMF:POCl₃) | 1 : 1.5 : 1.5 | 1 : 3 : 3 | 1 : 5 : 6 | mdpi.comiaamonline.org |

| Solvent | Dichloroethane (DCE) | N,N-Dimethylformamide (DMF) | Solvent-free | mdpi.comiaamonline.org |

| Temperature | Room Temperature | 80 °C | Room Temperature | jk-sci.comiaamonline.org |

| Time | 2-4 hours | 3 hours | 25-30 minutes | mychemblog.comiaamonline.org |

This is an interactive data table. Users can sort and filter the data as needed.

Bromine-Lithium Exchange and Subsequent Formylation

An alternative to electrophilic substitution is the use of organometallic intermediates. Bromine-lithium exchange is a powerful method for generating aryllithium reagents from aryl bromides. commonorganicchemistry.com This approach can be applied to the synthesis of this compound starting from a dibrominated precursor, such as 2,X-dibromo-5-methylpyridine. The bromine atom at the 3-position is more susceptible to exchange, which would then allow for formylation at that position.

The general procedure involves treating the bromo-substituted pyridine with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). thieme-connect.dearkat-usa.org This generates a lithiated pyridine species, which is a potent nucleophile. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde group. commonorganicchemistry.comarkat-usa.org Subsequent aqueous workup hydrolyzes the intermediate to yield the final aldehyde. thieme-connect.de

A similar organometallic approach involves the use of Grignard reagents. For instance, the related compound 2-bromo-5-formylpyridine has been prepared from 2,5-dibromopyridine (B19318). The synthesis involves reacting 2,5-dibromopyridine with a Grignard reagent like isopropyl magnesium chloride, followed by the addition of DMF. google.com This demonstrates the feasibility of selective halogen-metal exchange and subsequent formylation on the pyridine ring.

| Starting Material | Reagents | Intermediate | Product | Source |

| 2,3-Dibromo-5-methylpyridine | 1. n-BuLi, THF, -78°C2. DMF3. H₂O | 2-Bromo-5-methyl-3-lithiopyridine | This compound | commonorganicchemistry.comarkat-usa.org |

| 2,5-Dibromopyridine | 1. i-PrMgCl, THF, 0°C2. DMF | 2-Bromo-5-(chloromagnesio)pyridine | 2-Bromo-5-formylpyridine | google.com |

This is an interactive data table. Users can sort and filter the data as needed.

Oxidative Methodologies for Aldehyde Formation

Instead of direct formylation, this compound can be synthesized by the oxidation of a suitable precursor. A common strategy is the oxidation of a methyl group at the 2-position of the pyridine ring. The starting material for such a process could be 2,5-lutidine (2,5-dimethylpyridine), which would first be brominated at the 3-position, followed by selective oxidation of the C2-methyl group.

Vapor-phase oxidation using modified vanadium oxide catalysts has been shown to be effective for the selective oxidation of methyl groups on pyridine rings. researchgate.netect-journal.kz For example, the oxidative conversion of 2-methyl-5-ethylpyridine has been studied, indicating that the methyl group at the 2-position can be selectively oxidized. researchgate.netect-journal.kz This suggests that a similar catalytic system could be employed for the oxidation of 3-bromo-2,5-lutidine to this compound. The reaction conditions, such as temperature and the molar ratio of the substrate to the oxidant (e.g., air or oxygen), would be critical for achieving high selectivity for the aldehyde over the corresponding carboxylic acid or over-oxidation products. ect-journal.kz

Alternatively, a hydroxymethyl group can be oxidized to an aldehyde. This would involve a multi-step process starting from a precursor that is first converted to 2-bromo-3-(hydroxymethyl)-5-methylpyridine, which is then oxidized to the target aldehyde using common oxidizing agents like manganese dioxide (MnO₂) or Swern oxidation conditions.

Multi-Step Synthetic Sequences and Cascade Reactions

The synthesis of a multifunctional molecule like this compound often requires multi-step sequences to install the desired functional groups with the correct regiochemistry. These sequences can be designed using either convergent or divergent strategies and may be streamlined into one-pot procedures.

Convergent and Divergent Synthetic Strategies

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. For this compound, a hypothetical convergent approach could involve the coupling of a pre-functionalized pyridine ring with a formyl group equivalent. For example, a Stille or Suzuki coupling could be used to join a stannylated or boronic acid-substituted pyridine with a formyl-containing fragment.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. 2-Bromo-5-methylpyridine serves as an excellent starting point for a divergent approach. This commercially available precursor can undergo various reactions. For instance, lithiation at the 3-position followed by quenching with different electrophiles could lead to a range of 3-substituted derivatives, including the target aldehyde (by quenching with DMF). Furthermore, the bromine at the 2-position can be used in cross-coupling reactions, such as the Suzuki reaction, to introduce a wide array of substituents, as demonstrated in the synthesis of 5-aryl-2-methylpyridin-3-amines from 5-bromo-2-methylpyridin-3-amine. mdpi.com This highlights the utility of the bromopyridine scaffold in generating molecular diversity.

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. rsc.org For the synthesis of this compound, a one-pot procedure could be envisioned for the organometallic formylation route.

Yield Optimization and Reaction Scalability

Maximizing the yield and ensuring the scalability of the synthesis of this compound are key objectives in process development. This requires moving beyond laboratory-scale procedures to robust processes suitable for pilot plant or industrial production. Vigilant control over reaction parameters is crucial; for instance, in related halogenation reactions, strict temperature control has been identified as paramount to prevent exothermic decomposition pathways and side reactions researchgate.net. The transition from small-scale batches to larger production often magnifies issues related to safety, quality, and economics, necessitating the adoption of advanced process strategies researchgate.net.

Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. A primary strategy is the transition from traditional batch reactors to continuous flow systems. cetjournal.itunito.it This shift can offer significant advantages, including superior heat exchange, reduced solvent volumes, and enhanced process safety by minimizing the holdup of hazardous materials. cetjournal.it For an exothermic process like bromination, a continuous flow setup allows for more precise temperature control, which is critical for both safety and selectivity.

Green chemistry principles are increasingly integrated into process development to minimize environmental impact. This includes reducing the use of large volumes of solvents, which often serve as thermal flywheels in batch processes. cetjournal.it Alternative energy sources, such as microwave irradiation or ultrasound, can also be employed to accelerate reaction kinetics, potentially leading to cleaner reactions and simplified downstream processing. unito.it

Table 1: Comparison of Batch vs. Continuous Flow Processing for Aldehyde Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio; challenging to control exotherms on a large scale. | High surface area-to-volume ratio; excellent heat transfer and precise temperature control. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to smaller reaction volumes (hold-up) at any given time. cetjournal.it |

| Scalability | Often requires significant re-optimization and specialized equipment for scale-up. | More straightforward scalability by running the system for longer periods or "numbering-up" reactors. |

| Solvent Usage | Typically requires higher solvent volumes for dilution and temperature moderation. cetjournal.it | Can often be run at higher concentrations, reducing overall solvent consumption. cetjournal.it |

| Reproducibility | Can suffer from batch-to-batch variability due to mixing and temperature gradients. | High reproducibility due to consistent reaction conditions and steady-state operation. |

A significant challenge in the synthesis of substituted aromatic compounds like this compound is the potential for the formation of undesired regioisomers. The directing effects of the existing substituents on the pyridine ring (the methyl and aldehyde groups) will influence the position of bromination, and slight variations in reaction conditions can alter the selectivity.

The formation of isomers is a common issue in halogenation chemistry. For example, in the synthesis of 2-bromo-5-ethylfuran, various bromination conditions were screened, and an unexpected rearrangement of the final product to an isomeric form was observed over time, likely catalyzed by trace acid. researchgate.net This highlights the need for careful control of the reaction environment and purification methods. A phenomenon known as "halogen dance," where a halogen atom migrates to a different position on the ring under basic conditions, has also been described for bromofurans and other heterocycles, representing another potential pathway for isomer formation. researchgate.net

To minimize isomer formation in the synthesis of this compound, a systematic optimization of reaction parameters is essential. This includes the choice of brominating agent (e.g., N-Bromosuccinimide vs. elemental bromine), solvent, temperature, and reaction time. The slow, controlled addition of the brominating agent at a specific temperature is a common strategy to improve regioselectivity and yield in similar syntheses. chemicalbook.com

Table 2: Factors Influencing Isomer Formation in Heterocyclic Bromination

| Factor | Influence on Selectivity | Mitigation Strategy |

| Temperature | Can affect the kinetic vs. thermodynamic control of the reaction, leading to different isomer ratios. Higher temperatures may promote side reactions or rearrangements. researchgate.netchemicalbook.com | Maintain a precise and consistent temperature profile throughout the reaction. researchgate.netchemicalbook.com |

| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent and stabilize intermediates, affecting regioselectivity. | Screen a variety of solvents to identify the optimal medium for the desired isomer. |

| Brominating Agent | Different agents (e.g., Br₂, NBS, DBDMH) have varying reactivities and steric profiles that can favor certain positions. researchgate.net | Select the brominating agent that provides the highest selectivity for the target compound. |

| pH / Catalyst | The presence of acid or base can catalyze the reaction but may also promote isomer migration ("halogen dance") or decomposition. researchgate.net | Carefully control the pH and screen for catalysts that enhance selectivity without promoting side reactions. |

| Addition Rate | Rapid addition of reagents can create localized high concentrations, potentially leading to over-bromination or reduced selectivity. chemicalbook.com | Employ slow, controlled addition of the limiting reagent to maintain optimal reaction conditions. chemicalbook.com |

Applications of 2 Bromo 5 Methylnicotinaldehyde in Complex Molecule Synthesis

As a Precursor for Pharmaceutical Intermediates

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 2-Bromo-5-methylnicotinaldehyde serves as a key starting material for creating functionalized pyridine derivatives with potential therapeutic applications. myskinrecipes.coma2bchem.com Its utility stems from the differential reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

The primary application of this compound in this context is the elaboration of the pyridine core into more complex, highly substituted scaffolds. The bromine atom at the 2-position and the aldehyde at the 3-position are key handles for synthetic transformations.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups. The aldehyde group is a versatile electrophile, readily participating in reactions such as Wittig olefination, Grignard additions, reductions to an alcohol, and oxidations to a carboxylic acid.

A key strategy in synthesizing 2,5-substituted pyridines involves the selective lithiation of dihalopyridines, followed by reaction with an electrophile. google.com While this process often favors lithiation at other positions in different solvents, it underscores the principle of using halogen atoms as placeholders for subsequent functionalization. google.com In the case of this compound, the existing substitution pattern directs chemists to leverage the bromine atom for coupling reactions and the aldehyde for chain extension or cyclization. Recent patent literature demonstrates the use of structurally similar bromo-nicotinaldehyde derivatives in the synthesis of advanced pharmaceutical candidates, such as TYK2 and Polq inhibitors, highlighting the industrial relevance of this class of intermediates. google.comgoogle.com

| Reactive Site | Reaction Type | Reagent/Catalyst Example | Resulting Structure/Functionality | Potential Therapeutic Area |

|---|---|---|---|---|

| 2-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl-5-methylnicotinaldehyde | Oncology, Inflammation |

| 2-Bromo | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst | 2-Amino-5-methylnicotinaldehyde | CNS disorders, Antivirals |

| 3-Aldehyde | Reductive Amination | Amine (RNH₂), NaBH(OAc)₃ | N-Substituted aminomethyl-pyridine | Various |

| 3-Aldehyde | Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Vinyl-substituted pyridine | Metabolic disorders |

Beyond simple substitution, this compound is a precursor for constructing fused and linked heterocyclic systems. The aldehyde group is pivotal for this purpose, as it can react with various dinucleophiles to form new rings. For instance, condensation with amine-containing fragments can form imine-linked pharmacophores, a strategy used to synthesize pyridine-based kinase inhibitors.

The reaction of the aldehyde with compounds like hydrazines, hydroxylamines, or aminoguanidines can lead to the formation of fused pyrazoles, oxazoles, or pyrimidines, respectively. These heterocyclic motifs are prevalent in biologically active molecules. The bromine atom can be retained for later-stage modification or replaced prior to the cyclization step, offering significant synthetic flexibility. This approach allows for the creation of diverse molecular libraries for high-throughput screening. Research on related compounds shows that such heterocycles find use as muscarinic agonists and kinase inhibitors, demonstrating the power of this synthetic strategy. nih.gov

| Reactant | Reaction Type | Resulting Heterocycle | Biological Relevance Example |

|---|---|---|---|

| 2-Aminothiazole | Condensation/Cyclization | Thiazolo[3,2-a]pyridinium | Kinase Inhibitors |

| Hydrazine (H₂NNH₂) | Condensation/Cyclization | Pyrazolo[4,3-c]pyridine | Anticancer, Anti-inflammatory |

| Ethylenediamine | Condensation/Cyclization | Imidazo[1,5-a]pyridine | Antimicrobial, Antiviral |

| o-Phenylenediamine | Condensation/Cyclization | Benzo a2bchem.comlookchem.comimidazo[1,2-a]pyridine | Proton Pump Inhibitors |

As a Building Block for Agrochemicals

The structural motifs effective in pharmaceuticals often find parallel applications in agrochemicals. Substituted pyridines are a cornerstone of modern herbicides, insecticides, and fungicides. myskinrecipes.comlookchem.com The ability to synthesize a wide array of derivatives from this compound makes it a valuable starting point for discovering new crop protection agents. a2bchem.com

The synthesis of novel pyridine-based agrochemicals often targets specific enzymes or receptors in pests or weeds that are distinct from those in crops or non-target organisms. For example, the 3-(difluoromethyl)-1-methyl-1H-pyrazole motif is important in the agrochemical industry. rsc.org By analogy, novel functional groups can be introduced onto the this compound scaffold to probe for new modes of action. The compound's reactivity allows for the systematic modification of the pyridine ring to optimize activity, selectivity, and environmental stability.

Role in the Synthesis of Natural Product Analogues

Natural products are a rich source of chemical diversity and biological activity, but their direct use can be hampered by limited supply or undesirable properties. scielo.br Organic synthesis provides access to these molecules and their analogues, allowing for systematic exploration of structure-activity relationships (SAR). rsc.orgubc.ca

While there are no specific reports of this compound being used to synthesize a particular natural product analogue, its structure makes it an ideal candidate for such endeavors. Many alkaloids feature a substituted pyridine core. This building block could be employed in a "diverted total synthesis" approach, where a common intermediate is used to generate a library of related, but non-natural, compounds. rsc.org For example, it could serve as a fragment for constructing analogues of nicotine (B1678760) or other pyridine-containing natural products to create compounds with tailored biological profiles. nitrkl.ac.in

Contributions to Materials Science (e.g., Polymer Chemistry, Dyes)

The applications of functionalized pyridines extend beyond the life sciences into materials science. sigmaaldrich.com The parent compound, 2-bromo-5-methylpyridine, is listed as a building block for various materials, including those used in OLEDs (Organic Light-Emitting Diodes), liquid crystals, and functional polymers. ambeed.com The introduction of an aldehyde group in this compound adds a powerful reactive handle for polymerization and dye synthesis.

The electron-deficient nature of the pyridine ring, combined with the polar aldehyde group, can impart useful electronic and optical properties. The aldehyde can be used to synthesize conjugated polymers or to anchor the molecule onto surfaces or into larger polymeric structures. The bromine atom provides a site for further functionalization to fine-tune properties like solubility, thermal stability, or light-absorption characteristics, making it a candidate for creating novel dyes and pigments. lookchem.com A structurally similar compound has been noted for its suitability in developing organic electronic materials.

Development of Novel Synthetic Reagents and Catalysts

An advanced application of a versatile building block like this compound is its conversion into a specialized synthetic reagent or catalyst. The field of chemistry is constantly seeking new reagents that can perform specific transformations with high efficiency and selectivity, such as those developed for late-stage fluorination. rsc.org

The aldehyde and bromo functionalities can be transformed into structures suitable for catalysis. For example, the aldehyde could be converted into a phosphine (B1218219) group via reduction and subsequent reaction, or into a precursor for an N-heterocyclic carbene (NHC). The resulting molecule would be a pyridine-based ligand capable of coordinating to transition metals. The bromine atom allows the ligand to be tethered to a solid support or another molecular scaffold. Such tailored ligands are crucial for developing next-generation catalysts for asymmetric synthesis and other challenging chemical transformations.

Synthesis of Derivatives and Analogues of this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of derivatives and analogues. These modifications, targeting either the aldehyde functional group or the substituents on the pyridine ring, allow for the systematic exploration of chemical space and the development of novel compounds with tailored properties. This article details established and innovative synthetic methodologies for modifying this core structure.

Advanced Characterization Methodologies for 2 Bromo 5 Methylnicotinaldehyde and Its Derivatives

The definitive identification and purity assessment of 2-bromo-5-methylnicotinaldehyde and its derivatives rely on a suite of advanced analytical techniques. Spectroscopic and chromatographic methods are indispensable for elucidating the molecular structure, confirming functional groups, determining molecular weight, and separating the compound from impurities.

Theoretical and Computational Studies on 2 Bromo 5 Methylnicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular properties. rjmseer.com For a molecule such as 2-Bromo-5-methylnicotinaldehyde, methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311G(d,p), def2-TZVP) are commonly used to solve the Schrödinger equation approximately. nrel.govrjmseer.comjocpr.com These calculations yield critical information about the molecule's optimized geometry, electronic structure, and spectroscopic properties, providing a theoretical foundation for its chemical behavior. jocpr.combohrium.com

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. jocpr.com This process determines the precise bond lengths, bond angles, and dihedral angles between atoms. For pyridine (B92270) derivatives, these calculations reveal how substituents like the bromo, methyl, and aldehyde groups influence the planarity and geometry of the pyridine ring. Natural Bond Orbital (NBO) analysis is often performed on the optimized structure to investigate hybridization, charge transfer interactions, and delocalization of electron density within the molecule, which are key to understanding its stability. bohrium.comnih.gov

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyridine Ring (Illustrative) Note: Data for the exact molecule this compound is not publicly available. The following table is based on parameters for structurally similar compounds like 2-bromo-3-hydroxy-6-methylpyridine, as determined by DFT calculations, to illustrate the type of data generated. jocpr.com

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths | C-Br | ~1.88 Å |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-N (ring) | ~1.33 - 1.34 Å | |

| C-C (aldehyde) | ~1.48 Å | |

| C=O (aldehyde) | ~1.21 Å | |

| Bond Angles | C-C-Br | ~120° |

| C-N-C (ring) | ~117° | |

| C-C-C (ring) | ~118° - 121° | |

| C-C-CHO | ~123° |

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic properties and chemical reactivity of a molecule. bohrium.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and reactivity. jocpr.com

A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. bohrium.com In contrast, a large gap indicates high stability. jocpr.com For halogenated nicotinaldehyde derivatives like 5-Bromo-4-chloronicotinaldehyde, DFT calculations have placed the HOMO-LUMO gap at approximately 5.2 eV, indicating moderate reactivity. The analysis of FMOs helps predict where the molecule is most likely to undergo electrophilic or nucleophilic attack. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap Note: Values are based on data for analogous compounds as specific data for this compound is not available.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-bromo-3-hydroxy-6-methylpyridine | DFT/B3LYP | -6.31 | -0.91 | 5.40 | jocpr.com |

| 5-Bromo-4-chloronicotinaldehyde | DFT/B3LYP | - | - | 5.2 |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It illustrates the electrostatic potential on the electron density surface, using a color gradient to identify charge-rich and charge-poor regions. Typically, red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. nih.gov

For this compound, the MEP surface would be expected to show significant negative potential localized around the highly electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. nih.gov These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be expected around the hydrogen atoms and the carbon of the carbonyl group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com While quantum calculations provide insight into static properties, MD simulations reveal the dynamic behavior of a molecule, such as its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor). nih.govmdpi.com

For a compound like this compound, MD simulations could be employed to:

Understand its behavior in different solvents.

Simulate its interaction and binding with a biological target, such as an enzyme or receptor. mdpi.com

Investigate the stability of different conformers over time.

Explore how the molecule permeates a cell membrane. nih.gov

These simulations track the trajectory of each atom based on classical mechanics, providing a detailed picture of the molecule's flexibility and intermolecular interactions, which is particularly important in fields like drug design. mdpi.com

Reactivity Prediction and Mechanistic Insights

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. nrel.gov The electronic and structural data obtained from quantum chemical calculations can be used to forecast how this compound will behave in a reaction. For instance, the calculated charges and FMOs can identify the most nucleophilic and electrophilic sites, predicting the outcome of reactions like Suzuki couplings, Grignard reactions, or nucleophilic additions. bohrium.comgoogle.com

Mechanistic insights are gained by modeling the entire reaction pathway, from reactants to products. mdpi.com This involves identifying all intermediates and, most importantly, the transition states that connect them. Such studies can explain why a reaction follows a particular pathway, predict reaction rates, and help optimize reaction conditions for higher yields and selectivity. researchgate.net

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. mdpi.com Locating and characterizing the geometry and energy of a transition state is a key goal of computational chemistry, as this information is used to calculate the activation energy of a reaction. The activation energy determines the reaction rate, and a lower activation energy corresponds to a faster reaction. researchgate.net

For reactions involving this compound, transition state analysis could be used to:

Compare the energy barriers for different potential reaction pathways, thereby predicting the major product. mdpi.com

Understand the role of a catalyst in lowering the activation energy.

Explain the regioselectivity observed in substitution reactions on the pyridine ring.

By modeling the transition states, researchers can gain a detailed, step-by-step understanding of the reaction mechanism at a level of detail that is often impossible to observe experimentally. mdpi.com

Reaction Pathway Elucidation

The elucidation of reaction pathways is a cornerstone of computational chemistry, allowing researchers to map the energetic landscape of a chemical transformation. Using methods like Density Functional Theory (DFT), chemists can model the step-by-step mechanism of a reaction, identify intermediate structures, and calculate the activation energies associated with transition states.

While specific, detailed reaction pathway studies for this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. For example, the oxidation of the aldehyde group to a carboxylic acid or the nucleophilic substitution of the bromine atom are potential reactions whose pathways could be computationally explored. Such a study would involve:

Optimization of Geometries: Calculating the lowest-energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that reactant and product structures are true energy minima and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state down to the reactant and product to ensure the correct connection on the potential energy surface.

These computational approaches have been successfully applied to similar heterocyclic compounds, providing critical insights into their reactivity. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds. DFT calculations can accurately forecast vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, predicted spectroscopic data can be compared with experimental findings. Quantum chemical calculations for similar molecules, such as 2-Amino-3-bromo-5-nitropyridine, have shown excellent agreement between theoretical and experimental spectra after applying appropriate scaling factors. researchgate.net The predicted spectra help in assigning specific vibrational modes and chemical shifts to the corresponding functional groups within the molecule.

Table 1: Predicted Spectroscopic Data for this compound and Related Compounds This table is illustrative, based on typical values and data from analogous compounds.

| Spectroscopic Technique | Feature | Predicted/Typical Value | Significance |

|---|---|---|---|

| IR Spectroscopy | Aldehyde C=O Stretch | ~1700-1705 cm⁻¹ | Confirms the presence of the aldehyde functional group. |

| Aromatic C=C/C=N Stretch | ~1580 cm⁻¹ | Characteristic of the pyridine ring structure. | |

| C-Br Stretch | ~690 cm⁻¹ | Indicates the carbon-bromine bond. | |

| ¹H NMR Spectroscopy | Aldehyde Proton (CHO) | δ ~10.0 ppm | A highly deshielded proton, characteristic of an aldehyde. |

| Pyridine Ring Protons | δ ~7.5-9.0 ppm | Chemical shifts depend on the position relative to the nitrogen and substituents. |

Note: Actual values can be influenced by the choice of solvent and computational method (e.g., DFT level and basis set). nih.gov

Property Predictions (e.g., TPSA, LogP as computational descriptors for synthetic design)

Computational descriptors are vital in modern drug discovery and synthetic design for rapidly screening large libraries of virtual compounds. Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most common descriptors.

Topological Polar Surface Area (TPSA) is calculated from the surface contributions of polar atoms and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov

LogP measures a compound's lipophilicity, which influences its solubility, membrane permeability, and metabolic stability. nih.gov

These properties are routinely calculated using computational algorithms and are valuable for assessing the "drug-likeness" of a molecule during the design phase.

Table 2: Predicted Physicochemical Properties for this compound and Related Molecules

| Compound | Molecular Formula | TPSA (Ų) | XLogP3 |

|---|---|---|---|

| This compound | C₇H₆BrNO | 29.96 | 1.3 - 1.9 |

| 2-Bromo-5-methylbenzaldehyde nih.gov | C₈H₇BrO | 17.1 | 2.4 |

| 2-Methylisonicotinaldehyde ambeed.com | C₇H₇NO | 29.96 | 0.55 |

Values for the title compound are estimated based on its structure and data from similar compounds.

Hydrogen Bonding Characteristics

Hydrogen bonding plays a critical role in molecular recognition, influencing how a molecule interacts with biological targets like proteins and enzymes. A molecule's hydrogen bonding potential is determined by the number of hydrogen bond donors (typically -OH or -NH groups) and hydrogen bond acceptors (typically oxygen or nitrogen atoms). byjus.comlibretexts.org

This compound has no hydrogen atoms attached to highly electronegative atoms, and therefore has zero hydrogen bond donors . However, it possesses two sites that can act as hydrogen bond acceptors:

The lone pair of electrons on the aldehyde oxygen atom.

The lone pair of electrons on the pyridine ring's nitrogen atom.

This characteristic is important for its potential interactions in a biological system, where it can accept hydrogen bonds from donor groups on a receptor.

Table 3: Hydrogen Bonding Profile of this compound

| Property | Count | Atoms Involved |

|---|---|---|

| Hydrogen Bond Donors | 0 | N/A |

| Hydrogen Bond Acceptors | 2 | Aldehyde Oxygen, Pyridine Nitrogen |

Synthetic Accessibility Scoring

Synthetic Accessibility (SA) is a crucial metric used in computational chemistry to estimate how easily a molecule can be synthesized in a laboratory. researchgate.netgithub.io SA scores are typically calculated on a scale from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net These scores are derived from algorithms that analyze a molecule's complexity by considering factors like:

The prevalence of its structural fragments in commercially available databases.

The number of complex stereocenters, macrocycles, and non-standard ring systems.

The presence of penalty-inducing functional groups that are known to be synthetically challenging.

Several models exist for this purpose, including SAscore, RAscore (Retrosynthetic Accessibility), and SYBA (SYnthetic Bayesian classifier). github.iochemrxiv.org These tools allow chemists to prioritize compounds in virtual screening campaigns, filtering out molecules that are likely to be prohibitively difficult or costly to produce. synthiaonline.com While a specific, published SAscore for this compound is not available, its structure—composed of a common pyridine core with simple substitutions—would likely result in a low-to-moderate score, indicating that it is synthetically accessible.

Table 4: Overview of Common Synthetic Accessibility Scoring Methods

| Scoring Method | Principle | Typical Scale | Interpretation |

|---|---|---|---|

| SAscore researchgate.net | Fragment-based; penalizes complexity and non-standard features. | 1 (Easy) - 10 (Hard) | A lower score indicates easier synthesis. |

| RAscore chemrxiv.org | Trained on outcomes from an AI-driven retrosynthesis tool (AiZynthFinder). | 0 (Infeasible) - 1 (Feasible) | A higher score indicates a higher probability of a successful retrosynthetic route being found. |

| SYBA github.io | A Bayesian classifier trained on existing vs. non-existing compounds. | Classification (Easy/Hard) | Predicts whether a molecule is easy or hard to synthesize. |

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry principles in the synthesis of 2-Bromo-5-methylnicotinaldehyde is a paramount objective for future research. Current synthetic methods often rely on traditional techniques that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. The focus should therefore shift towards more environmentally benign and efficient processes.

Future investigations should prioritize the development of catalytic methods for the synthesis of this compound. The use of transition-metal catalysts, for instance, could enable highly selective C–H functionalization of pyridine (B92270) precursors, potentially reducing the number of synthetic steps and improving atom economy. Research into earth-abundant metal catalysts is particularly crucial to ensure the sustainability and cost-effectiveness of these processes. Furthermore, the development of recyclable organocatalysts presents another promising direction, aligning with the principles of green chemistry.

The application of continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Future work should explore the synthesis of this compound using microreactor technologies. This approach could allow for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized byproduct formation. The integration of in-line purification and analysis techniques within a flow system could further enhance the efficiency of the synthesis.

A key goal in sustainable synthesis is the reduction or elimination of hazardous organic solvents. Research into solvent-free reaction conditions for the preparation of this compound is therefore highly desirable. This could involve mechanochemical methods, such as ball milling, or conducting reactions in neat conditions at elevated temperatures. Additionally, a focus on atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, will be essential. This includes exploring cycloaddition and condensation reactions that maximize efficiency and minimize waste.

Exploration of Novel Reactivity Patterns

The unique electronic properties of this compound, arising from the interplay of the bromine atom, the methyl group, and the aldehyde function on the electron-deficient pyridine ring, suggest a rich and underexplored reactivity. Future studies should aim to uncover and harness these novel reactivity patterns.

The bromine atom at the 2-position makes the molecule susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. A systematic investigation into these reactions would provide access to a wide array of 2-substituted-5-methylnicotinaldehyde derivatives with diverse functionalities. Furthermore, the aldehyde group can participate in a variety of transformations, including condensations, oxidations, and reductions. The interplay between the reactivity of the bromine and aldehyde functionalities could lead to novel tandem or one-pot reaction sequences. The electron-poor nature of the pyridine ring also invites nucleophilic aromatic substitution reactions, potentially allowing for the displacement of the bromide with various nucleophiles under specific conditions.

Expanding the Scope of Applications in Organic Synthesis

While this compound is recognized as a useful building block, its full potential in the synthesis of complex organic molecules remains to be unlocked. Future research should focus on demonstrating its utility in the synthesis of medicinally relevant scaffolds and functional materials.

Given the prevalence of the pyridine nucleus in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of novel drug candidates. Its functional handles allow for diversification and the introduction of pharmacophoric groups. Research should be directed towards the multi-step synthesis of complex heterocyclic systems starting from this compound. Additionally, the unique substitution pattern of this compound could be exploited in the design and synthesis of novel ligands for catalysis and new organic materials with interesting photophysical or electronic properties.

Advanced Computational Modeling for Reaction Design

To accelerate the discovery of new reactions and optimize existing processes, advanced computational modeling will be an indispensable tool. Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to gain deeper insights into the reactivity and reaction mechanisms of this compound.

Computational studies can be employed to:

Predict the regioselectivity and stereoselectivity of reactions.

Elucidate the structures of transition states and intermediates.

Calculate reaction barriers and rates to guide the optimization of reaction conditions.

Design novel catalysts with enhanced activity and selectivity for the functionalization of the pyridine ring.

Integration with Automated Synthesis and Machine Learning

The core of this future perspective lies in coupling robotic synthesis platforms with machine learning (ML) algorithms. researchgate.net Automated systems can perform numerous experiments in parallel under precisely controlled conditions, generating vast amounts of high-quality, reproducible data far exceeding what is possible through manual experimentation. sciencedaily.com For a molecule such as this compound, which belongs to the vital class of substituted pyridines, this capability is particularly valuable. illinois.eduvcu.edu The synthesis of such compounds can be complex, with yields and purity often sensitive to subtle variations in reaction parameters.

Automated High-Throughput Experimentation

An automated synthesis platform could be programmed to explore a wide range of variables in the synthesis of this compound. This involves systematically altering starting materials, catalysts, solvents, temperatures, and reaction times. The platform would not only execute the reactions but also integrate with analytical tools to provide real-time data on reaction outcomes, including yield and purity. This creates a comprehensive dataset that captures both successful and unsuccessful experiments ("negative data"), which is crucial for training robust machine learning models. sciencedaily.comrsc.org

For instance, a hypothetical high-throughput screening for a key synthetic step could generate data similar to that shown in the table below.

| Experiment ID | Precursor | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Lutidine | Pd(OAc)2 | SPhos | K2CO3 | Toluene | 100 | 12 | 65 |

| 2 | 2,5-Lutidine | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 8 | 72 |

| 3 | 2,5-Lutidine | CuI | Phenanthroline | K3PO4 | DMF | 120 | 12 | 58 |

| 4 | 3-Methylpyridine | Pd(OAc)2 | XPhos | K2CO3 | Toluene | 100 | 16 | 45 |

| 5 | 2,5-Lutidine | Pd2(dba)3 | SPhos | Cs2CO3 | Dioxane | 110 | 12 | 81 |

| 6 | 3-Methylpyridine | CuI | Phenanthroline | K3PO4 | DMF | 120 | 8 | 33 |

Data-Driven Optimization with Machine Learning

The key applications of machine learning in this context include:

Reaction Condition Optimization: AI can build predictive models that suggest the ideal set of conditions (temperature, solvent, catalyst) to maximize the yield and purity of this compound, minimizing the need for costly trial-and-error experimentation. researchgate.net

Predictive Synthesis Planning: Beyond optimizing existing routes, AI tools can aid in retrosynthesis. rsc.org By learning from vast databases of chemical reactions, these tools can propose novel and more efficient synthetic pathways to the target molecule that a chemist might not have considered. nih.govacs.org

Autonomous Discovery: The ultimate goal is to create a closed-loop, autonomous system. mindmapai.app In this "self-driving laboratory," the AI would analyze previous results, design the next set of experiments to most effectively explore the chemical space, and instruct the robotic platform to execute them. sciencedaily.com This iterative cycle would continue until the desired outcome, such as maximizing synthetic yield, is achieved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-methylnicotinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a methylnicotinaldehyde precursor. Key steps include:

- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to ensure regioselectivity at the 2-position of the pyridine ring .

- Purification : Recrystallization from ethanol or dichloromethane to achieve >95% purity, monitored by HPLC .

- Optimization : Adjusting stoichiometry (1.2–1.5 eq Br₂) and reaction time (4–8 hrs) to minimize side products like di-brominated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 2.5 ppm for methyl group) and ¹³C NMR (δ 190–195 ppm for carbonyl carbon) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 200.03 [M+H]⁺) and isotopic patterns for bromine .

- IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O) and 650 cm⁻¹ (C-Br) .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood due to potential irritancy. Avoid inhalation/contact with skin .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer :

- Electronic Effects : The methyl group at position 5 acts as an electron-donating group, directing bromination to the electron-deficient 2-position via resonance stabilization of the intermediate σ-complex .

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict activation energies for competing pathways, confirming 2-position preference .

Q. How does this compound serve as an intermediate in medicinal chemistry, and what are its limitations?

- Methodological Answer :

- Applications : Used in Suzuki-Miyaura couplings to synthesize pyridine-based kinase inhibitors. For example, coupling with boronic acids generates biaryl derivatives targeting EGFR .

- Limitations : Steric hindrance from the methyl group can reduce reactivity in nucleophilic substitutions, requiring catalysts like Pd(PPh₃)₄ .

Q. What strategies resolve contradictions in reported reactivity data between this compound and its halogenated analogs?

- Methodological Answer :

- Comparative Studies : Analyze substituent effects using analogs (e.g., 5-Bromo-4-chloro vs. 5-Bromo-2-fluoro derivatives). For instance, chlorine’s electronegativity increases electrophilicity at the aldehyde group, altering reaction rates .

- Kinetic Analysis : Pseudo-first-order rate constants for nucleophilic additions (e.g., with hydrazines) reveal electronic vs. steric dominance .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities with enzymes like cytochrome P450, guiding bioactivity predictions .

- Reactivity Descriptors : Fukui indices (calculated via ORCA) identify nucleophilic/electrophilic sites, aiding in retrosynthetic planning .

Q. What are the key differences in synthetic applications between this compound and its 6-methyl regioisomer?

- Methodological Answer :

- Regiochemical Impact : The 5-methyl group directs cross-coupling reactions to the 2-position, whereas the 6-methyl isomer favors 4-position reactivity due to steric effects .

- Case Study : Pd-catalyzed couplings of the 6-methyl isomer yield higher diastereoselectivity in cyclopropane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.